Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate
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Overview
Description
Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a methylsulfonylamino group, and an ethyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Chlorination: The amino group is chlorinated using thionyl chloride to form the corresponding chloro derivative.
Sulfonylation: The chloro derivative is then reacted with methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonylamino group can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonylamino groups play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-5-[(dimethylamino)sulfonyl]benzoate
- Methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate
- Ethyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate
Uniqueness
This compound is unique due to the presence of the methylsulfonylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and undergo specific chemical reactions, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-chloro-5-(methanesulfonamido)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-3-16-10(13)8-6-7(4-5-9(8)11)12-17(2,14)15/h4-6,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXWZKDRARZJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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